Product packaging for Benzoylcholine chloride(Cat. No.:CAS No. 2964-09-2)

Benzoylcholine chloride

Cat. No.: B1359953
CAS No.: 2964-09-2
M. Wt: 243.73 g/mol
InChI Key: QVFHQENRNSAHEK-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Cholinesterase Substrates in Neurobiological Inquiry

The study of cholinergic systems has been a cornerstone of neuroscience for over a century. Early research focused on understanding how nerve impulses are transmitted and how certain substances can influence this process.

Early Investigations of Cholinergic Ester Hydrolysis

The concept of chemical neurotransmission was pioneered by researchers like Otto Loewi, who demonstrated the existence of a "Vagusstoff" (later identified as acetylcholine) that could slow the heart rate. royalsocietypublishing.org Subsequent work revealed that the effects of acetylcholine (B1216132) were transient, leading to the hypothesis that an enzyme must be responsible for its rapid degradation. nih.gov This led to the discovery of cholinesterases, enzymes that hydrolyze choline (B1196258) esters. royalsocietypublishing.org Early studies relied on observing the physiological effects of acetylcholine and its breakdown, but more precise methods were needed to study the enzymes themselves.

Role of Synthetic Choline Esters in Enzyme Characterization

To better characterize cholinesterases, scientists began to synthesize various choline esters to serve as artificial substrates. These synthetic compounds allowed for more controlled and quantitative studies of enzyme activity. By varying the structure of the acyl group of the choline ester, researchers could investigate the substrate specificity of different cholinesterases. This led to the fundamental distinction between acetylcholinesterase (AChE), which preferentially hydrolyzes acetylcholine, and butyrylcholinesterase (BChE), which can hydrolyze a broader range of choline esters, including butyrylcholine (B1668140) and propionylcholine (B1209710). nih.govfrontiersin.org The development of these synthetic substrates was a crucial step in purifying and understanding the kinetic properties of cholinesterases. royalsocietypublishing.orgwho.int

Significance of Benzoylcholine (B1199707) Chloride as a Biochemical Research Tool

Among the various synthetic choline esters, benzoylcholine chloride has emerged as a particularly useful tool for studying cholinesterases.

Utility as a Substrate Analogue for Cholinesterases

This compound serves as an excellent substrate analogue for cholinesterases, particularly for butyrylcholinesterase (BChE). nih.govmdpi.com While it is a poor substrate for acetylcholinesterase (AChE), its hydrolysis by BChE is readily measurable, making it a valuable tool for differentiating between the two major forms of cholinesterase. mdpi.comresearchgate.net This differential specificity has been instrumental in characterizing the active sites of these enzymes and in identifying selective inhibitors. frontiersin.org Furthermore, the use of this compound in combination with inhibitors like dibucaine (B1670429) has proven superior in determining the genetic variants of plasma cholinesterase compared to other substrates like acetylthiocholine. nih.gov

PropertyValueSource
Molecular Formula C12H18ClNO2 scbt.comnih.gov
Molecular Weight 243.73 g/mol scbt.comnih.gov
Appearance White hygroscopic crystalline powder nih.gov
CAS Number 2964-09-2 scbt.com

Contributions to Understanding Cholinergic Enzyme Mechanisms

The study of this compound hydrolysis has provided significant insights into the catalytic mechanisms of cholinesterases. Kinetic studies using this substrate have helped to elucidate the steps involved in substrate binding, acylation of the active site serine, and deacylation. mdpi.com For instance, research has shown that with benzoylcholine, high concentrations can lead to substrate inhibition in the usual cholinesterase but not in the atypical variant. umich.edu Investigations into the non-michaelian kinetics of cholinesterases with charged substrates like benzoylcholine have revealed the complex interplay of different domains within the enzyme that contribute to substrate binding and catalysis. mdpi.comresearchgate.net

Overview of Current Research Applications and Theoretical Frameworks

This compound continues to be a relevant tool in modern biochemical and toxicological research. It is frequently used in assays to measure cholinesterase activity in various biological samples. nih.gov For example, it has been employed in automated assays using centrifugal analyzers to determine plasma cholinesterase levels and dibucaine numbers for phenotyping. nih.gov

Current research often involves the use of benzoylcholine in conjunction with other substrates and inhibitors to probe the structure-function relationships of cholinesterases. mdpi.com Theoretical frameworks, including molecular modeling and quantum mechanics/molecular mechanics (QM/MM) simulations, are being applied to understand the interactions of benzoylcholine with the active site of cholinesterases at an atomic level. mdpi.comresearchgate.net These computational approaches, combined with experimental data from kinetic studies, are helping to build a more complete picture of how these enzymes function and how they are affected by various compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClNO2 B1359953 Benzoylcholine chloride CAS No. 2964-09-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyloxyethyl(trimethyl)azanium;chloride
Source PubChem
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InChI

InChI=1S/C12H18NO2.ClH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFHQENRNSAHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952108
Record name 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name Benzoylcholine chloride
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CAS No.

2964-09-2
Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, chloride (1:1)
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Record name Choline, chloride, benzoate
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Record name 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium chloride
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Record name 2-benzoyloxyethyltrimethylammonium chloride
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Enzymatic Hydrolysis and Kinetic Analysis of Benzoylcholine Chloride

Interactions with Cholinesterases

The enzymatic breakdown of benzoylcholine (B1199707) is primarily associated with butyrylcholinesterase, which hydrolyzes it efficiently. In contrast, acetylcholinesterase shows a markedly lower capacity for its hydrolysis. nih.govresearchgate.net This differential activity forms the basis for its use as a specific substrate for BChE in various assays. nih.govjri.ir

Acetylcholinesterase (AChE) Substrate Properties

Benzoylcholine is widely recognized as a poor substrate for acetylcholinesterase. mdpi.comresearchgate.net The bulky benzoyl group of the molecule fits poorly into the relatively narrow active site gorge of AChE, which is optimized for the smaller acetyl group of its natural substrate, acetylcholine (B1216132). mdpi.comresearchgate.net This steric hindrance results in a very low catalytic efficiency. Studies have shown that the rate of hydrolysis of benzoylcholine by AChE is only about 5% to 8% of the rate observed for acetylcholine. bioscientifica.com The poor catalytic hydrolysis of this bulky ester by AChE highlights the critical role of the precise fit of the substrate's acyl moiety within the enzyme's acyl-binding pocket. mdpi.comresearchgate.net

Kinetic studies with human AChE have determined a Michaelis constant (Km) of 0.3 ± 0.07 mM and a catalytic constant (kcat) of 72 ± 4 min−1 for benzoylcholine hydrolysis. mdpi.com For comparison, kinetic parameters for other AChE substrates are significantly different, underscoring the inefficiency with which AChE processes benzoylcholine.

A notable characteristic of the interaction between AChE and benzoylcholine is the occurrence of kinetic anomalies at high substrate concentrations. Specifically, steady-state kinetics reveal a sudden and strong inhibition of the enzyme's activity when benzoylcholine concentrations are elevated, a phenomenon known as substrate inhibition. mdpi.comresearchgate.netresearchgate.net This is in contrast to the substrate activation often seen with BChE. mdpi.com

This inhibition is thought to be caused by the formation of a complex consisting of the enzyme and two substrate molecules, which is hydrolyzed more slowly than the single-substrate complex formed at lower concentrations. cdnsciencepub.com Another proposed mechanism for this inhibition at high concentrations (above 500 μM) is the potential hindrance of the release of hydrolysis products, namely choline (B1196258) and benzoic acid, from the active site. mdpi.com The inhibitory effect of benzoylcholine on AChE has been demonstrated to be reversible and competitive. nih.gov

Butyrylcholinesterase (BChE) Substrate Properties

Butyrylcholinesterase hydrolyzes benzoylcholine much more efficiently than acetylcholinesterase. researchgate.net The active site gorge of BChE is significantly larger (approximately 500 ų) compared to that of AChE (approximately 300 ų), which allows it to accommodate bulkier substrates like benzoylcholine. mdpi.com This structural difference is a key determinant of the differential substrate specificity between the two enzymes. researchgate.net

The hydrolysis of benzoylcholine by BChE is a cornerstone of diagnostic tests used to identify individuals with atypical BChE variants, which can lead to sensitivity to certain drugs. plos.orgnih.gov The enzymatic reaction can be monitored spectrophotometrically, as the absorbance of benzoylcholine decreases proportionally with its hydrolysis. cdnsciencepub.com While BChE is highly active towards benzoylcholine, it does not hydrolyze other substrates like acetyl-β-methylcholine, further highlighting its distinct substrate profile compared to AChE. nih.govnih.gov

Comparative Kinetic Parameters for Cholinesterase Substrates
EnzymeSubstrateKm (mM)kcat (min-1)Source
Human AChEBenzoylcholine0.3 ± 0.0772 ± 4 mdpi.com
Human AChEBenzoylthiocholine (B1252818)0.32 ± 0.0318 ± 7 mdpi.com
Eel AChEBenzoylcholine0.18 ± 0.04360 (6.0 s-1) koreascience.kr
Human BChEButyrylthiocholine0.14 ± 0.04322 ± 80 researchgate.net

The differences in the active site gorges of AChE and BChE are fundamental to their differential recognition of substrates. The active site of BChE contains several non-aromatic amino acid residues where AChE has aromatic ones. This variation in the amino acid lining of the gorge contributes to the larger volume and different shape of the BChE active site, enabling it to bind bulkier ligands and substrates. researchgate.netresearchgate.net

The interaction of substrates with the Peripheral Anionic Site (PAS), located at the entrance of the active site gorge, also plays a role in substrate recognition and the subsequent kinetic behavior. mdpi.com For BChE, the binding of a second substrate molecule to the PAS at high concentrations can lead to substrate activation. nih.gov In contrast, for AChE, this often results in inhibition. mdpi.comresearchgate.net This opposite effect of ligand binding to the PAS underscores the distinct ways the two enzymes interact with and process substrates like benzoylcholine. researchgate.net Furthermore, studies have shown that in some tissues, other enzymes like carboxylesterases may also participate in the hydrolysis of benzoylcholine, with their contribution depending on the specific structure of the benzoylcholine analogue. ingentaconnect.com

Steady-State Kinetic Parameters and Mechanistic Insights

The enzymatic hydrolysis of benzoylcholine chloride by cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been characterized using steady-state kinetics. These analyses yield fundamental parameters that describe the efficiency and mechanism of the catalytic process.

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. For the hydrolysis of this compound, these parameters have been determined for various cholinesterases.

With human acetylcholinesterase (AChE), benzoylcholine has been identified as a poor substrate. mdpi.comresearchgate.net Non-linear fitting of the Michaelis-Menten rate equation for AChE-catalyzed hydrolysis of benzoylcholine yielded a Kₘ of 0.3 ± 0.07 mM. researchgate.net In another study using cholinesterase from pooled human serum, the Kₘ for this compound was determined to be 0.40 mmol/L, with a corresponding Vₘₐₓ of 52.2 µmol/L·min. nih.govbg.ac.rs

Table 1: Michaelis-Menten Constants for this compound Hydrolysis

EnzymeKₘ (mM)Vₘₐₓ (µmol/L·min)kcat (min⁻¹)Source
Human Acetylcholinesterase (AChE)0.3 ± 0.07-72 ± 4 mdpi.comresearchgate.net
Human Serum Cholinesterase (ChE)0.4052.2- nih.govbg.ac.rs

The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. The catalytic efficiency (kcat/Kₘ) is a measure of how efficiently an enzyme converts a substrate into a product.

For the hydrolysis of benzoylcholine by human AChE, the turnover number (kcat) was found to be 72 ± 4 min⁻¹. researchgate.net Based on this and the Kₘ value of 0.3 mM, the catalytic efficiency (kcat/Kₘ) can be calculated as approximately 240 mM⁻¹·min⁻¹ (or 4.0 x 10³ M⁻¹·s⁻¹). This relatively low catalytic efficiency confirms that benzoylcholine is a poor substrate for AChE. mdpi.com The inefficient hydrolysis is attributed to the bulky nature of the benzoyl group, which does not fit optimally into the acyl-binding pocket of the AChE active site, a space of about 300 ų. mdpi.com In contrast, butyrylcholinesterase (BChE), with its larger active site gorge of approximately 500 ų, can more readily accommodate bulkier substrates. mdpi.comnih.gov

A notable characteristic of the AChE-catalyzed hydrolysis of benzoylcholine is the observation of substrate inhibition at high concentrations. mdpi.comresearchgate.net This inhibition is believed to be caused by the non-dissociation of the hydrolysis products, choline and benzoic acid, from the enzyme's active site. mdpi.comresearchgate.net This phenomenon leads to the formation of an abortive ternary complex, which hinders further catalytic cycles.

Competitive Substrate Interactions and Inhibition Profiles

This compound is also utilized in studies of competitive enzyme interactions and for characterizing the potency of various inhibitors.

In kinetic studies involving multiple substrates, this compound can act as a "blind substrate." A blind substrate is one whose hydrolysis cannot be directly monitored under the experimental conditions, often due to spectroscopic interference. Instead, its effect is observed through its competition with a "reporter substrate" whose hydrolysis is easily measured.

In experiments with AChE, benzoylthiocholine (BzTC) was used as the reporter substrate, while benzoylcholine (BzCh) served as the blind substrate. mdpi.com The time-course of the competing progress curves displayed a sigmoidal shape. mdpi.comresearchgate.net This sigmoidal nature indicates that the blind substrate, benzoylcholine, is significantly hydrolyzed during the experiment, competing with the reporter substrate for the enzyme's active site. mdpi.comresearchgate.net The results also showed that the inhibition was partial, as the reaction rate did not drop to zero even at high concentrations of benzoylcholine. mdpi.comresearchgate.net

This compound serves as a standard substrate for determining the inhibition constants (Kᵢ) of various cholinesterase inhibitors. The Kᵢ value quantifies the affinity of an inhibitor for an enzyme.

For instance, the muscle relaxant pancuronium (B99182) bromide has been identified as a reversible and competitive inhibitor of cholinesterases. nih.govnih.gov When this compound was used as the substrate, the Kᵢ of pancuronium bromide for human serum cholinesterase was determined to be 0.56 µM (or 0.056 x 10⁻⁵ M). nih.govbg.ac.rs Further studies revealed that pancuronium is a highly selective inhibitor, showing approximately 1000-fold higher potency for plasma cholinesterase (Kᵢ = 4.2 x 10⁻⁸ M) compared to acetylcholinesterase (Kᵢ = 3.5 x 10⁻⁵ M). nih.gov The inhibition mechanism involves the binding of the inhibitor to the anionic subsite of the active center. nih.gov

Table 2: Inhibition Constants (Kᵢ) for Cholinesterase Inhibitors Using this compound as Substrate

InhibitorEnzymeKᵢInhibition TypeSource
Pancuronium BromideHuman Serum Cholinesterase (ChE)0.56 µMCompetitive nih.govbg.ac.rs
Pancuronium BromidePlasma Cholinesterase (ChE)4.2 x 10⁻⁸ MCompetitive nih.gov
Pancuronium BromideAcetylcholinesterase (AChE)3.5 x 10⁻⁵ MCompetitive nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compound(2-Benzoyloxyethyl)trimethylammonium chloride
AChEAcetylcholinesterase
BChEButyrylcholinesterase
ChECholinesterase
BzTCBenzoylthiocholine
Pancuronium BromidePancuronium bromide
Choline2-Hydroxy-N,N,N-trimethylethan-1-aminium
Benzoic AcidBenzoic acid

Analysis of Allosteric or Partial Inhibition Mechanisms

The enzymatic hydrolysis of this compound by cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), does not always follow classical Michaelis-Menten kinetics. Under certain conditions, particularly at high substrate concentrations, deviations from this model suggest the presence of more complex regulatory mechanisms, such as allosteric or partial inhibition.

Cholinesterases are known to possess a peripheral anionic site (PAS) in addition to the catalytic active site (CAS). The binding of ligands, including substrates, to the PAS can modulate the catalytic activity of the enzyme, leading to non-Michaelian behavior. mdpi.comresearchgate.net This phenomenon is central to understanding the nuances of this compound hydrolysis.

Substrate Inhibition as a Form of Allosteric Regulation

Studies have demonstrated that the hydrolysis of benzoylcholine by both AChE and BChE can be subject to substrate inhibition at high concentrations of benzoylcholine. mdpi.comnih.gov This inhibition is attributed to the binding of a second molecule of the substrate to the PAS of an already substrate-occupied enzyme (forming an ES2 complex), which leads to a decrease in the catalytic rate. nih.gov

For AChE, the hydrolysis of benzoylcholine is comparatively poor, and steady-state kinetics reveal a pronounced inhibition at high substrate concentrations. mdpi.comresearchgate.net This observation is thought to be linked to the bulky nature of the benzoyl group and its interaction within the active site gorge, potentially hindering the efficient dissociation of the hydrolysis products, choline and benzoic acid. mdpi.comresearchgate.net The accumulation of these products could also contribute to the observed inhibition. mdpi.com

Evidence for Partial Inhibition

Kinetic analyses involving competing substrates have provided evidence for partial inhibition during the hydrolysis of this compound by AChE. In experiments using benzoylcholine as a competing substrate for the hydrolysis of a reporter substrate, benzoylthiocholine (BzTC), the initial velocity of BzTC hydrolysis did not reach zero even at high concentrations of benzoylcholine. mdpi.com This indicates that the enzyme-substrate complex formed with benzoylcholine (in the inhibitory mode) is not completely inactive but retains some residual catalytic activity, a hallmark of partial inhibition. mdpi.com

Kinetic Parameters and Mechanistic Interpretation

The non-Michaelian behavior of cholinesterases with certain substrates is often described by a phenomenological factor, 'b', in the steady-state rate equation. mdpi.comresearchgate.net A 'b' value less than 1 signifies substrate inhibition, while a value greater than 1 indicates substrate activation. researchgate.net The magnitude and direction of this factor are dependent on the specific enzyme and the structure of the substrate. mdpi.comresearchgate.net

In the case of benzoylcholine hydrolysis by AChE, the observed substrate inhibition corresponds to a 'b' value less than 1. This allosteric modulation is believed to arise from conformational changes in the enzyme induced by the binding of the second substrate molecule at the PAS. These conformational changes can affect the optimal positioning of the substrate in the catalytic active site, thereby influencing the rates of acylation and deacylation. mdpi.comresearchgate.net

The table below summarizes the kinetic parameters for the hydrolysis of benzoylcholine by human AChE, illustrating the enzyme's relatively low efficiency for this substrate.

EnzymeSubstrateKm (mM)kcat (min-1)
Human AChEBenzoylcholine0.3 ± 0.0772 ± 4

Table 1: Kinetic parameters for the hydrolysis of benzoylcholine by human acetylcholinesterase. Data sourced from researchgate.net.

The analysis of substrate inhibition and partial inhibition in the enzymatic hydrolysis of this compound highlights the complex regulatory mechanisms governing cholinesterase activity. The interaction of the substrate with the peripheral anionic site induces allosteric effects that modulate the catalytic efficiency of the enzyme, providing a more intricate picture than that described by simple Michaelis-Menten kinetics.

Structure Activity Relationships and Molecular Determinants of Benzoylcholine Chloride Action

Influence of the Benzoyl Moiety on Enzyme Binding and Catalysis

The benzoyl group, a defining feature of Benzoylcholine (B1199707), is central to its interaction with cholinesterases, significantly influencing both the binding affinity and the rate of enzymatic breakdown.

Steric Hindrance within the Acyl-Binding Pocket of Cholinesterases

The hydrolysis of Benzoylcholine is markedly different between the two major types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This difference is primarily attributed to steric hindrance. Benzoylcholine is recognized as a poor substrate for AChE. researchgate.netresearchgate.netnih.gov The active site of AChE features a narrow gorge leading to an acyl-binding pocket that is constrained by bulky amino acid residues, such as phenylalanine at positions 295 and 297. annualreviews.orgnih.gov This compact pocket can readily accommodate the small acetyl group of the natural substrate, acetylcholine (B1216132), but the large, rigid benzoyl moiety of benzoylcholine encounters significant steric clashes, preventing its optimal alignment for efficient catalysis. researchgate.netnih.gov

In stark contrast, BChE possesses a larger active-site gorge, approximately 500 ų compared to 300 ų for AChE, with a more accommodating acyl-binding pocket. nih.gov This allows BChE to efficiently hydrolyze substrates with larger acyl groups, including butyrylcholine (B1668140) and benzoylcholine. researchgate.netsigmaaldrich.comsigmaaldrich.com The poor catalytic hydrolysis of the bulky benzoylcholine ester by AChE clearly demonstrates the critical role that the precise fit of the substrate's acyl group within the acyl-binding pocket plays in enzymatic activity. researchgate.netnih.gov

Electronic Effects on Ester Hydrolysis and Enzyme Reactivity

The electronic characteristics of the benzoyl group also play a crucial role in the hydrolysis of the ester bond. The rate of this reaction is sensitive to the distribution of electrons within the aromatic ring. Studies involving substituted benzoylcholine esters have shown that the hydrolysis rates are dependent on the electronic parameters of the substituents on the phenyl ring. acs.org

The fundamental mechanism of ester hydrolysis by cholinesterases is a nucleophilic attack on the carbonyl carbon of the ester group. acs.org The electrophilicity of this carbon atom is influenced by the electronic nature of the benzoyl moiety. Electron-withdrawing substituents on the phenyl ring can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby facilitating a faster rate of hydrolysis. chemrxiv.org Conversely, electron-donating groups can decrease the rate of hydrolysis. These findings support a mechanism where either the acylation of the enzyme's active site serine or the deacylation step is rate-limiting. acs.org

Comparative Analysis with Other Cholinergic Esters (e.g., Acetylcholine, Butyrylcholine)

Comparing Benzoylcholine to other cholinergic esters like acetylcholine and butyrylcholine highlights the structural determinants of substrate specificity for cholinesterases.

Impact of Acyl Chain Length and Structural Modifications

The substrate specificity of AChE and BChE is largely dictated by the size and shape of the acyl group attached to the choline (B1196258) moiety. researchgate.net AChE activity is optimal for acetylcholine and decreases significantly as the acyl chain length increases. annualreviews.org A marked reduction in the rate of catalysis is observed when moving from propionylcholine (B1209710) to the slightly larger butyrylcholine. annualreviews.org This trend continues, with the bulky benzoylcholine being a very poor substrate for AChE. researchgate.net

BChE, on the other hand, is far less selective regarding the acyl group. It readily hydrolyzes butyrylcholine and other choline esters with large side chains, including benzoylcholine. researchgate.netsigmaaldrich.comontosight.ai This broader substrate specificity is a direct consequence of its larger and more flexible acyl-binding pocket. nih.gov

SubstrateAcyl Group StructureRelative Hydrolysis by AChERelative Hydrolysis by BChE
AcetylcholineCH₃-CO-HighModerate to High sigmaaldrich.comsigmaaldrich.com
PropionylcholineCH₃CH₂-CO-ModerateHigh
ButyrylcholineCH₃(CH₂)₂-CO-Low annualreviews.orgHigh (often the preferred substrate) sigmaaldrich.comsigmaaldrich.com
BenzoylcholineC₆H₅-CO-Very Low / Poor Substrate researchgate.netnih.govEfficiently Hydrolyzed researchgate.netsigmaaldrich.com

Role of the Quaternary Ammonium (B1175870) Group in Enzyme Recognition and Orientation

Despite the differences in their acyl groups, all these substrates share a common feature: the quaternary ammonium group of the choline moiety. This positively charged group is of paramount importance for the initial binding and correct orientation of the substrate within the active site of both AChE and BChE. nih.gov The primary binding site for this group is the anionic subsite (also known as the choline-binding site), located at the base of the active site gorge. nih.govupol.cz

The binding is primarily mediated through cation-π interactions between the quaternary nitrogen and the aromatic side chains of amino acid residues, such as tryptophan (Trp84 in Torpedo AChE). nih.govupol.czmdpi.com This interaction anchors the choline portion of the substrate, properly positioning the ester linkage near the catalytic triad (B1167595) (serine, histidine, and glutamate) for the subsequent hydrolysis reaction. upol.cz The crucial role of the quaternary ammonium group is evident as it is a key feature in both natural substrates and many cholinesterase inhibitors. nih.gov

Design Principles for Modified Benzoylcholine Derivatives for Enhanced Specificity or Activity

The structure-activity relationships of Benzoylcholine and related esters provide clear principles for designing modified derivatives with tailored properties, such as enhanced potency or selectivity for a specific cholinesterase.

Exploiting Acyl Pocket Differences: The most significant difference between AChE and BChE is the size of the acyl-binding pocket. nih.gov To design BChE-selective inhibitors or substrates, one can use the benzoylcholine structure as a scaffold and introduce even bulkier or structurally complex acyl moieties. These modifications would be sterically excluded from the narrow AChE pocket but could form favorable interactions within the spacious BChE pocket. researchgate.netacs.org

Targeting the Choline-Binding Site: The quaternary ammonium group is a critical anchor for binding to the anionic site of both enzymes. nih.gov Therefore, maintaining this positively charged group in any derivative is essential for preserving high affinity. researchgate.net Modifications can involve altering the linker between the ammonium head and the ester group to optimize positioning within the active site gorge.

Fine-Tuning Electronic Properties: The reactivity of the ester can be modulated by introducing electron-withdrawing or electron-donating substituents onto the benzoyl ring. acs.org This allows for precise control over the rate of hydrolysis, which can be useful in designing compounds that act as either rapidly-hydrolyzed substrates or slow-turnover inhibitors. The position of these substituents (ortho, meta, para) can also be varied to optimize interactions with residues lining the active site. acs.orgfrontiersin.org

Developing Dual-Binding Site Ligands: A sophisticated design strategy involves creating hybrid molecules that can simultaneously interact with the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) located at the entrance. mdpi.comnih.gov Using a benzoyl-like moiety to bind in the CAS, a linker of appropriate length can be used to attach a second functional group designed to bind to the PAS, potentially leading to highly potent and selective inhibitors. mdpi.com

Table of Mentioned Compounds

Compound Name
Acetylcholine
Benzoylcholine chloride
Butyrylcholine

Advanced Methodologies for Investigating Benzoylcholine Chloride in Biochemical Systems

Spectrophotometric and Fluorometric Assay Development for Hydrolysis Monitoring

Spectrophotometric and fluorometric assays are mainstays in the study of enzyme kinetics due to their capacity for real-time monitoring and adaptability to various throughput formats. For benzoylcholine (B1199707) chloride, these assays are designed to track the rate of its hydrolysis into benzoic acid and choline (B1196258).

The hydrolysis of benzoylcholine chloride by enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) can be monitored directly by leveraging the distinct ultraviolet (UV) absorbance properties of the substrate and its aromatic product, benzoic acid. Benzoylcholine has an absorbance maximum at a specific wavelength, and as it is hydrolyzed, the concentration of benzoic acid increases, leading to a corresponding change in absorbance at a different wavelength.

The reaction progress is followed by measuring the increase in absorbance around 240 nm, which is characteristic of benzoic acid formation. This direct assay provides a continuous and straightforward method for determining the rate of hydrolysis. The sensitivity of this method is dependent on the difference in the molar extinction coefficients between the substrate and the product at the monitoring wavelength.

Table 1: Parameters for Direct Spectrophotometric Assay of Benzoylcholine Hydrolysis

ParameterValue
SubstrateThis compound
EnzymeCholinesterase (e.g., AChE, BChE)
Product MonitoredBenzoic Acid
Wavelength (λ)~240 nm
PrincipleIncrease in absorbance due to benzoic acid formation

To enhance sensitivity and specificity, or to move the detection wavelength to the visible range to avoid interference from other UV-absorbing compounds, coupled enzyme assays can be employed. In this approach, one of the products of the primary enzymatic reaction—in this case, choline—serves as a substrate for a secondary enzyme, which in turn generates a readily detectable signal.

A common coupled assay system for choline-producing reactions involves two additional enzymes: choline oxidase and horseradish peroxidase (HRP).

Primary Reaction: Benzoylcholine is hydrolyzed by cholinesterase to yield benzoic acid and choline.

Secondary Reaction: Choline oxidase catalyzes the oxidation of choline, producing betaine and hydrogen peroxide (H₂O₂).

Tertiary (Indicator) Reaction: Horseradish peroxidase uses the H₂O₂ generated in the second step to oxidize a chromogenic or fluorogenic substrate. For example, the oxidation of a leuco dye results in a colored product that can be measured spectrophotometrically, or the oxidation of a substrate like Amplex Red yields the highly fluorescent product, resorufin.

This multi-step enzymatic cascade provides significant signal amplification, allowing for the detection of very low rates of benzoylcholine hydrolysis.

The direct and coupled spectrophotometric and fluorometric assays for benzoylcholine hydrolysis are well-suited for adaptation to high-throughput screening (HTS) platforms. nih.gov These HTS assays are critical for rapidly evaluating large libraries of chemical compounds for their potential to inhibit or modulate cholinesterase activity. nih.govresearchgate.net

Adaptation to an HTS format typically involves:

Miniaturization: Assays are performed in microplate formats (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. researchgate.net

Automation: Liquid handling is performed by robotic systems to ensure precision and speed in dispensing the enzyme, substrate (this compound), and test compounds. researchgate.net

Sensitive Detection: Plate readers capable of rapid absorbance or fluorescence intensity measurements are used for data acquisition.

Both direct UV-based methods and coupled assays using fluorescent probes are utilized in HTS campaigns. researchgate.net Mass spectrometry-based HTS has also been developed as a label-free alternative for identifying cholinesterase inhibitors, offering direct quantification of the substrate and product. nih.gov These systems enable the efficient identification of novel inhibitors of enzymes that hydrolyze benzoylcholine. nih.gov

In Vitro Enzyme Systems for Mechanistic Studies

The investigation of this compound in biochemical systems relies heavily on meticulously designed in vitro enzyme assays. These controlled environments allow for the detailed examination of its interaction with specific enzymes, particularly cholinesterases, providing insights into reaction kinetics, enzyme inhibition, and the fundamental mechanisms of substrate binding and hydrolysis. By isolating the enzymatic components from the broader complexity of a living organism, researchers can precisely measure and analyze the biochemical properties of this compound as a substrate.

Use of Purified Recombinant Cholinesterases

The use of purified recombinant cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), represents a cornerstone in the mechanistic study of this compound. Recombinant enzymes, produced in controlled expression systems, offer significant advantages over enzymes isolated from native tissues. They provide a homogenous and highly pure enzyme population, free from other interacting proteins, which is crucial for accurate kinetic analysis. This purity allows for the unambiguous attribution of observed catalytic activity to the specific cholinesterase isoform being studied.

Benzoylcholine is recognized as a preferential substrate for BChE, while being a poor substrate for AChE. This substrate specificity is a key area of investigation. Studies using recombinant human BChE have provided detailed kinetic parameters for benzoylcholine hydrolysis. For instance, research has focused on determining the rate-limiting step in the catalytic cycle. For benzoylcholine, deacylation is the rate-limiting step, in contrast to other substrates where acylation may be slower nih.gov.

The table below summarizes representative steady-state kinetic parameters for the hydrolysis of benzoylcholine by purified recombinant wild-type human butyrylcholinesterase and its D70G mutant.

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)
Wild-Type HuBChEBenzoylcholine4.515,0003333
D70G Mutant HuBChEBenzoylcholine1.815,0008333

This is an interactive data table. Data is illustrative and compiled from typical findings in kinetic studies.

These detailed kinetic analyses using purified recombinant enzymes are fundamental to understanding the molecular interactions that govern the substrate specificity and catalytic mechanism of cholinesterases with respect to this compound.

Application in Cellular and Subcellular Preparations (e.g., Synaptosomes, Membrane Fractions)

To bridge the gap between studies on purified enzymes and more complex biological systems, this compound is utilized in assays involving cellular and subcellular preparations. These preparations, such as synaptosomes and isolated membrane fractions, retain a higher degree of biological complexity compared to purified enzyme systems, including the native lipid membrane environment and associated proteins, yet still allow for controlled in vitro experimentation.

Synaptosomes are isolated, sealed nerve terminals that are prepared by the subcellular fractionation of brain tissue. They are a valuable model system because they contain the entire presynaptic machinery, including synaptic vesicles, mitochondria, and the presynaptic plasma membrane with its associated enzymes, such as acetylcholinesterase and butyrylcholinesterase. The measurement of cholinesterase activity in synaptosomal preparations is critical for understanding the regulation of acetylcholine (B1216132) levels in the synapse.

While acetylthiocholine is a common substrate for measuring total cholinesterase activity, benzoylcholine's utility in these preparations lies in its preferential hydrolysis by BChE. The presence and activity of BChE have been confirmed in brain tissue and its subcellular fractions nih.gov. Therefore, benzoylcholine can be used as a tool to specifically investigate the contribution of BChE to total cholinesterase activity within synaptosomes or brain membrane fractions. For example, researchers can measure the hydrolysis of benzoylcholine in these preparations to probe the function and distribution of BChE at the synapse. This can be particularly important in studies aiming to differentiate the roles of AChE and BChE in both physiological and pathological contexts.

The general methodology involves:

Preparation of Subcellular Fractions: Brain tissue is homogenized and subjected to differential and density gradient centrifugation to isolate synaptosomes or specific membrane fractions (e.g., plasma membranes, microsomal fractions).

Enzyme Assay: The prepared fractions are incubated with this compound under controlled conditions (pH, temperature). The rate of hydrolysis is measured, typically by spectrophotometry, by monitoring the decrease in absorbance at 240 nm as the benzoyl ester bond is cleaved.

Data Analysis: The activity of BChE in the fraction is calculated from the rate of benzoylcholine hydrolysis. This can be compared across different brain regions or experimental conditions.

The table below outlines the typical distribution of cholinesterase activity in subcellular fractions of rat brain, illustrating where benzoylcholine could be applied to dissect the BChE component.

Subcellular FractionPrimary ConstituentsTypical Cholinesterase Localization
Nuclear FractionNuclei, unbroken cellsLow activity
Crude Mitochondrial FractionMitochondria, synaptosomes, myelinHigh activity (AChE and BChE)
Microsomal FractionEndoplasmic reticulum, membrane fragmentsModerate activity
CytosolSoluble proteinsLow activity

This is an interactive data table. The distribution is illustrative of findings from subcellular fractionation studies.

By using benzoylcholine in conjunction with specific inhibitors of AChE, researchers can precisely quantify the BChE activity in these complex preparations. This approach provides crucial information on the localization and functional role of non-specific cholinesterases in neuronal compartments, advancing the understanding of cholinergic signaling regulation.

Computational and Biophysical Approaches to Benzoylcholine Chloride Interactions

Molecular Docking and Dynamics Simulations of Benzoylcholine (B1199707) Chloride-Enzyme Complexes

Computational modeling has become an indispensable tool for investigating the interactions between small molecules and biological macromolecules at an atomic level. Molecular docking and molecular dynamics (MD) simulations, in particular, offer profound insights into the binding of substrates like benzoylcholine chloride to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Elucidation of Binding Modes and Conformational Changes upon Ligand Association

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, providing a static snapshot of the enzyme-substrate complex. For this compound, docking simulations would place the molecule within the active site gorge of cholinesterases. The positively charged quaternary ammonium (B1175870) group of the choline (B1196258) moiety is expected to interact with the peripheral anionic site (PAS) at the entrance of the gorge before proceeding to the catalytic anionic site (CAS) located deeper within. The benzoyl group, being bulkier than the acetyl group of the natural substrate acetylcholine (B1216132), would occupy the acyl pocket. The precise orientation would be governed by a combination of electrostatic and steric factors.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-enzyme complex over time. These simulations reveal that the binding of a ligand can induce significant conformational changes in the enzyme. For instance, the binding of ligands to cholinesterases can lead to alterations in the conformation of flexible loops, such as the acyl pocket loop, to better accommodate the ligand. These simulations can track the movement of individual atoms, allowing for a detailed analysis of how the enzyme structure adapts upon substrate binding.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the this compound-enzyme complex is maintained by a network of non-covalent interactions. MD simulations are crucial for identifying and characterizing these interactions.

Cation-π Interactions: A key interaction for choline-containing substrates is the cation-π interaction between the positively charged quaternary ammonium group and the aromatic side chains of residues like tryptophan and tyrosine in the CAS.

Hydrogen Bonding: Hydrogen bonds can form between the ester group of this compound and amino acid residues within the active site, such as those in the oxyanion hole, which stabilizes the substrate for catalysis.

Hydrophobic Interactions: The phenyl ring of the benzoyl group is expected to engage in hydrophobic interactions with nonpolar residues lining the acyl pocket of the enzyme. These interactions are more extensive in BChE, which has a larger and more hydrophobic acyl pocket compared to AChE, potentially explaining the differential substrate specificities of the two enzymes.

Table 1: Key Non-Covalent Interactions in this compound-Cholinesterase Complexes (Hypothetical Data)

Interaction TypeBenzoylcholine MoietyInteracting Enzyme Residues (Exemplary)
Cation-πQuaternary AmmoniumTrp84 (AChE), Trp82 (BChE)
Hydrogen BondingEster Carbonyl OxygenGly118, Gly119, Ala201 (Oxyanion Hole)
HydrophobicBenzoyl Phenyl RingPhe295, Phe297 (AChE); Leu286, Val288 (BChE)

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Catalytic Mechanisms

To understand the chemical reactions occurring within an enzyme's active site, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are employed. This method treats the chemically reactive region (the substrate and key catalytic residues) with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics.

Characterization of Transition States in the Hydrolysis Reaction

The hydrolysis of this compound by cholinesterases proceeds through a two-step mechanism: acylation and deacylation. QM/MM simulations can map the potential energy surface of this reaction, allowing for the characterization of the high-energy transition states.

The acylation step involves a nucleophilic attack by the serine residue of the catalytic triad (B1167595) (Ser, His, Glu) on the carbonyl carbon of the benzoyl group. This leads to the formation of a transient, high-energy tetrahedral intermediate. The transition state for this step involves the partial formation of the bond between the serine oxygen and the substrate's carbonyl carbon, and the partial transfer of a proton from the serine to the histidine of the catalytic triad. nih.gov

Determination of Energetic Landscapes and Reaction Pathways

For the hydrolysis of substrates like acetylcholine by AChE, the acylation step is typically very fast, while the deacylation of the acetylated enzyme is the rate-limiting step. nih.gov In the case of this compound, the bulkier benzoyl group may influence the energetics of both acylation and, more significantly, deacylation. The deacylation step, which involves the nucleophilic attack of a water molecule on the benzoylated serine, would also proceed through a tetrahedral intermediate and a corresponding transition state. The calculated energy barriers from QM/MM simulations can provide a quantitative understanding of why benzoylcholine is hydrolyzed at a different rate compared to acetylcholine.

Table 2: Hypothetical Free Energy Barriers for this compound Hydrolysis by AChE (from QM/MM Simulations)

Reaction StepTransition StateCalculated Free Energy Barrier (kcal/mol)
AcylationFormation of Tetrahedral Intermediate 1~10-12
DeacylationFormation of Tetrahedral Intermediate 2~15-18

Biophysical Characterization of Enzyme-Substrate Interactions

Experimental biophysical techniques provide crucial data to validate and complement computational findings. Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing the thermodynamics and kinetics of enzyme-substrate interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating this compound into a solution containing a cholinesterase, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction. The shape of the binding isotherm can also reveal information about the binding mechanism.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov In a typical experiment, the enzyme is immobilized on a sensor surface, and a solution containing this compound is flowed over it. The change in the refractive index at the surface upon binding is measured, providing kinetic data on the association (kon) and dissociation (koff) rates of the substrate. nih.gov From these rates, the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly useful for studying the kinetics of interaction, which can be correlated with the catalytic efficiency of the enzyme.

Table 3: Representative Biophysical Data for this compound-Cholinesterase Interaction (Hypothetical)

TechniqueParameterValue
ITCBinding Affinity (Kd)Micromolar (µM) range
Enthalpy of Binding (ΔH)Favorable (negative)
Entropy of Binding (ΔS)Can be favorable or unfavorable
SPRAssociation Rate Constant (kon)~105 - 106 M-1s-1
Dissociation Rate Constant (koff)~10-2 - 10-3 s-1

Surface Plasmon Resonance (SPR) for Binding Kinetics (Association and Dissociation Rates)

Surface Plasmon Resonance (SPR) is a cutting-edge optical technique used for the real-time, label-free investigation of biomolecular interactions. mdpi.comscispace.com The method allows for the precise determination of kinetic parameters, such as the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off), which together define the binding affinity (K_D). giffordbioscience.com

The core principle of SPR involves immobilizing one interacting partner, the "ligand" (e.g., a target enzyme like cholinesterase), onto a sensor chip surface. giffordbioscience.com The other partner, the "analyte" (in this case, this compound), is then flowed in a solution across this surface. giffordbioscience.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RUs). giffordbioscience.com This process is monitored over time to generate a sensorgram, a graphical representation of the binding interaction. semanticscholar.org

The sensorgram is typically divided into two key phases:

Association Phase: During this phase, the analyte (this compound) is injected and flows over the ligand-coated surface. The binding of the analyte to the immobilized ligand leads to an increase in the SPR signal over time. The rate of this increase is dependent on the analyte concentration and the association rate constant (k_a). giffordbioscience.comsprpages.nl The k_a value represents the rate of complex formation. sprpages.nl

Dissociation Phase: After a set period, the flow of the analyte is replaced by a continuous flow of buffer. This initiates the dissociation of the analyte-ligand complex. The decay of the SPR signal over time is monitored, and the rate of this decay is described by the dissociation rate constant (k_d). giffordbioscience.comsprpages.nl The k_d value describes the stability of the complex, indicating the fraction of complexes that break apart per second. sprpages.nl

The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated from the ratio of the dissociation and association rate constants (K_D = k_d/k_a). A lower K_D value signifies a higher binding affinity.

While SPR is a powerful and widely used technique for characterizing the binding kinetics of small molecules to their protein targets, specific research findings detailing the SPR analysis of this compound interactions were not available in the surveyed literature. However, a hypothetical experiment would yield data similar to that presented in the illustrative table below, providing quantitative insights into the binding kinetics with its target.

Table 1: Illustrative Example of Kinetic Data from an SPR Experiment

This table is a hypothetical representation of data that would be obtained from an SPR analysis of this compound binding to its target protein, such as acetylcholinesterase. The values are for illustrative purposes only.

AnalyteLigandAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (nM)
This compoundAcetylcholinesterase1.5 x 10⁵3.0 x 10⁻³20

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with biomolecular interactions at a constant temperature. iitd.ac.invanderbilt.edu This method provides a complete thermodynamic profile of a binding event in a single experiment, yielding crucial parameters such as the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. vanderbilt.edu

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small, precise injections into a sample cell containing a solution of the macromolecule (e.g., a target receptor or enzyme). vanderbilt.edu The instrument's high sensitivity allows it to measure the minute amounts of heat that are either released (exothermic reaction) or absorbed (endothermic reaction) as the binding occurs. vanderbilt.edu

The key thermodynamic parameters obtained from an ITC experiment are:

Enthalpy Change (ΔH): This is the heat of binding, directly measured by the calorimeter. A negative ΔH indicates an exothermic reaction, typically driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces. A positive ΔH signifies an endothermic reaction, which may involve the disruption of existing bonds or significant conformational changes.

Binding Affinity (K_a): The association constant is determined from the shape of the binding isotherm, which plots the heat change per injection against the molar ratio of the ligand to the macromolecule. The dissociation constant (K_D) is the reciprocal of K_a.

Stoichiometry (n): This parameter reveals the number of ligand molecules that bind to one molecule of the target protein.

Entropy Change (ΔS): The entropy change is calculated from the Gibbs free energy and enthalpy using the equation ΔG = ΔH - TΔS. vanderbilt.edu ΔS reflects changes in the system's disorder upon binding, which can be influenced by factors such as conformational changes and the release of water molecules from the binding interface (the hydrophobic effect). nih.gov

While specific ITC studies on this compound were not identified, research on the structurally related compound Acetylcholine chloride provides a valuable reference for the type of thermodynamic data that can be obtained. A study on the binding of Acetylcholine chloride to a synthetic receptor in water revealed the thermodynamic parameters of the interaction, as shown in the table below. uvic.ca The data indicates that the binding is a thermodynamically favorable process.

Table 2: Thermodynamic Parameters for Acetylcholine Chloride Binding

This table presents data from an ITC experiment on the binding of Acetylcholine chloride to a synthetic receptor in water at 298 K, as reported in the literature. uvic.ca This serves as an example of the thermodynamic profiling achievable with ITC for structurally similar compounds.

Guest CompoundBinding Affinity (K_a) (M⁻¹)Enthalpy Change (ΔH) (kcal mol⁻¹)Entropy Change (TΔS) (kcal mol⁻¹)Gibbs Free Energy (ΔG) (kcal mol⁻¹)
Acetylcholine chloride> 10⁴--< -5.5

Note: In this specific study, the binding affinity was too high to be precisely determined by the NMR method used for comparison, but ITC confirmed a strong interaction. The ΔH and ΔS values were not explicitly provided for acetylcholine in the table but were measured for the related compound choline, which showed enthalpy-driven binding. uvic.ca

Emerging Research Directions and Future Perspectives

Development of Novel Benzoylcholine (B1199707) Chloride Analogs for Specific Enzyme Probing

The development of novel analogs of benzoylcholine chloride is a key area of research aimed at creating more specific and informative probes for cholinesterases. These efforts are largely centered on modifying the benzoyl or choline (B1196258) moieties to fine-tune substrate specificity and introduce new functionalities, such as fluorescence.

One significant avenue of exploration has been the synthesis of benzoylthiocholine (B1252818) derivatives . These analogs, where the ester oxygen is replaced by a sulfur atom, have been synthesized and investigated as substrates for pseudocholinesterase (butyrylcholinesterase). The replacement of the oxygen with sulfur alters the electronic properties of the carbonyl group, which can affect the rates of acylation and deacylation of the enzyme, providing insights into the catalytic mechanism.

Another critical area is the development of fluorescent benzoylcholine analogs . These probes are designed to emit a fluorescent signal upon enzymatic hydrolysis, enabling real-time monitoring of enzyme activity. While many fluorescent probes for cholinesterases are not direct analogs of benzoylcholine, the principle of attaching a fluorophore to a cholinesterase substrate is a promising strategy. For instance, probes have been developed that, upon enzymatic cleavage, release a fluorescent compound, allowing for sensitive detection of enzyme activity. The design of a true benzoylcholine analog with these properties would be a significant advancement for specifically studying BChE kinetics in complex biological samples.

The table below summarizes the key types of this compound analogs and their applications in enzyme probing.

Analog TypeModificationApplication in Enzyme Probing
Benzoylthiocholine Derivatives Replacement of the ester oxygen with a sulfur atom.Studying the kinetics and mechanism of butyrylcholinesterase by altering the electronic properties of the substrate.
Fluorescent Analogs Incorporation of a fluorophore that is released or activated upon hydrolysis.Real-time and sensitive detection of cholinesterase activity in vitro and potentially in vivo.
Analogs with Modified Acyl Groups Alterations to the benzene (B151609) ring of the benzoyl group (e.g., substitutions).Investigating the structure-activity relationships of the enzyme's active site and developing substrates with higher specificity.

Integration with Systems Biology Approaches to Cholinergic Function and Dysregulation

Systems biology aims to understand the complex interactions within biological systems. While this compound is a specific molecular tool, the kinetic data derived from its hydrolysis by cholinesterases can be valuable for informing and validating computational models of cholinergic signaling pathways.

Computational models of cholinergic modulation in neuronal circuits are being developed to understand the role of acetylcholine (B1216132) in cognitive functions. researchgate.net These models often incorporate parameters for acetylcholine synthesis, release, and degradation. The hydrolysis rates of various choline esters, including benzoylcholine, by acetylcholinesterase (AChE) and BChE can provide crucial data points for refining the enzymatic degradation components of these models. For instance, understanding the differential substrate specificities of AChE and BChE for compounds like benzoylcholine is essential for accurately modeling cholinergic tone in different physiological and pathological states where the relative abundance of these enzymes may vary.

Furthermore, systems-level analyses of neurodegenerative diseases, where cholinergic dysfunction is a key feature, can benefit from precise enzymatic data. By integrating kinetic parameters from the hydrolysis of a range of substrates, including benzoylcholine and its analogs, with genomic and proteomic data, more comprehensive models of cholinergic dysregulation can be constructed. These models can help to identify key nodes in the cholinergic network that are most affected in disease and to predict the systemic effects of potential therapeutic interventions that target cholinesterases.

Advances in High-Resolution Structural Determination of this compound-Bound Enzymes (e.g., X-ray Crystallography, Cryo-EM)

Understanding the precise molecular interactions between this compound and the active site of cholinesterases is fundamental to elucidating the basis of its substrate specificity and to designing novel analogs and inhibitors. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in this endeavor.

While a crystal structure of a cholinesterase specifically bound to this compound is not yet available in public databases, numerous high-resolution structures of human butyrylcholinesterase (BChE) in complex with various substrates and inhibitors have been determined. nih.govrcsb.orgacs.org These structures reveal a deep and narrow active-site gorge with a catalytic triad (B1167595) at its base. The larger acyl-binding pocket of BChE compared to acetylcholinesterase (AChE) is a key determinant of its ability to hydrolyze bulkier substrates like benzoylcholine. nih.govproteopedia.org

Recent advances in cryo-EM have enabled the determination of the structures of cholinesterases in their native, oligomeric states, providing insights into their physiological assemblies. These structural studies, combined with molecular dynamics simulations, offer a dynamic view of how substrates like benzoylcholine access the active site and how the enzyme's conformation changes during the catalytic cycle. nih.gov Future studies aimed at capturing BChE in complex with benzoylcholine or its thio-analogs will be invaluable for a complete understanding of the molecular recognition and catalytic mechanism.

The table below lists key structural features of butyrylcholinesterase relevant to this compound binding, as inferred from existing structural data.

Structural FeatureDescriptionRelevance to this compound Hydrolysis
Active-Site Gorge A deep, narrow gorge leading to the catalytic triad.Guides the substrate to the active site.
Acyl-Binding Pocket A region within the active site that accommodates the acyl portion of the substrate. In BChE, this pocket is larger than in AChE due to the presence of less bulky amino acid residues.The larger size allows for the binding of the bulky benzoyl group of benzoylcholine.
Catalytic Triad (Serine, Histidine, Glutamate) The three amino acid residues directly involved in the hydrolysis of the ester bond.Mediates the nucleophilic attack on the carbonyl carbon of benzoylcholine, leading to its cleavage.
Peripheral Anionic Site (PAS) A region at the entrance of the gorge that can interact with the quaternary ammonium (B1175870) group of choline esters.Plays a role in the initial binding and orientation of benzoylcholine before it proceeds to the catalytic site. researchgate.netacs.org

Application in Enzyme Engineering and Directed Evolution Studies for Modifying Substrate Specificity

This compound serves as a valuable tool in enzyme engineering and directed evolution studies aimed at modifying the substrate specificity of cholinesterases. The distinct preference of BChE for benzoylcholine over AChE provides a basis for investigating the structural determinants of this selectivity.

Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues responsible for the differential substrate specificities of AChE and BChE. By systematically replacing amino acids in the active site of AChE with those found in BChE, researchers have been able to confer BChE-like properties onto AChE, including the ability to hydrolyze butyrylcholine (B1668140) and, by extension, other bulky substrates. For example, mutating specific aromatic residues in the acyl-binding pocket of AChE to smaller, aliphatic residues, as found in BChE, can increase its activity towards larger substrates.

Directed evolution, a powerful technique for generating enzymes with novel properties, can also leverage this compound. In a directed evolution experiment, a library of mutant cholinesterases can be screened for enhanced activity towards benzoylcholine or its analogs. This approach can lead to the discovery of novel enzyme variants with tailored substrate specificities for applications in biocatalysis, biosensing, and therapeutics. For example, an engineered cholinesterase with high specificity for a particular benzoylcholine analog could be used in a highly selective biosensor for the detection of that compound.

The table below provides examples of how this compound is utilized in enzyme engineering studies.

Engineering ApproachMethodologyApplication of this compound
Site-Directed Mutagenesis Specific amino acid residues in the active site of a cholinesterase are replaced.Used as a substrate to assess the impact of mutations on the enzyme's ability to hydrolyze bulky esters, providing insights into the structural basis of substrate specificity.
Directed Evolution A large library of enzyme variants is generated and screened for a desired property.Can be used as the screening substrate to select for cholinesterase variants with enhanced catalytic efficiency or altered specificity towards benzoylcholine or its analogs.

Q & A

Q. What are the recommended protocols for synthesizing benzoylcholine chloride and ensuring its purity?

this compound can be synthesized by esterifying choline chloride with benzoyl chloride under controlled conditions. A typical method involves:

  • Reacting choline chloride with benzoyl chloride in an anhydrous solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Using a base (e.g., triethylamine) to neutralize HCl generated during the reaction.
  • Purifying the product via recrystallization or column chromatography.

Purity Assessment:

  • NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., aromatic protons at δ 7.4–8.0 ppm for the benzoyl group) .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 218°C for benzoylcholine bromide analogs) .

Q. What safety measures are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Use respirators in poorly ventilated areas .
  • Waste Management : Collect waste in designated containers for halogenated organic compounds and dispose via licensed hazardous waste facilities .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid water for fire suppression (use CO₂ or dry chemical extinguishers) .

Advanced Research Questions

Q. How can researchers design experiments to quantify benzoylcholine hydrolysis kinetics by cholinesterases?

Experimental Design :

  • Substrate Preparation : Prepare this compound in buffered solutions (pH 7.4, mimicking physiological conditions).
  • Enzyme Source : Use purified pseudocholinesterase or human plasma samples .
  • Kinetic Assay :
    • Monitor hydrolysis via UV spectroscopy (e.g., absorbance decrease at 240 nm as benzoic acid is released) .
    • Validate results with gas chromatography (GC) for low-concentration samples (5.5–111 µM) .

Q. Data Analysis :

  • Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots.
  • Compare inhibition effects of adjuvants (e.g., dibucaine) via IC₅₀ values .

Q. How do variations in CO₂ partial pressure (PCO2P_{CO_2}PCO2​​) affect benzoylcholine hydrolase activity?

Key Findings :

  • Elevated PCO2P_{CO_2} reduces enzyme activity, with differential effects on isoenzymes. At pH 7.4, activity decreases by ~30% when PCO2P_{CO_2} increases from 40 to 60 mmHg .

Q. Methodological Considerations :

  • Use gel filtration to isolate hydrolase isoforms from plasma.
  • Measure activity under controlled PCO2P_{CO_2} using a tonometer system.
  • Normalize data to protein concentration (Bradford assay) .

Q. How can researchers resolve contradictions in reported kinetic parameters for benzoylcholine hydrolase?

Common Contradictions :

  • Discrepancies in KmK_m values due to assay conditions (e.g., pH, temperature, enzyme source).

Q. Resolution Strategies :

  • Standardized Protocols : Adopt uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme concentrations.
  • Cross-Validation : Use dual analytical methods (e.g., UV and GC) to confirm hydrolysis rates .
  • Meta-Analysis : Compare datasets from multiple studies, accounting for variables like PCO2P_{CO_2} .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.